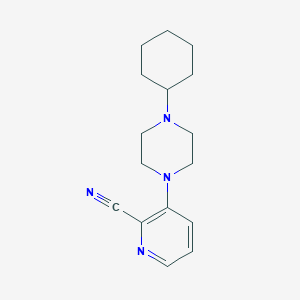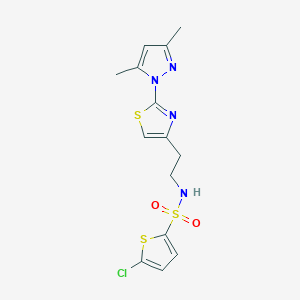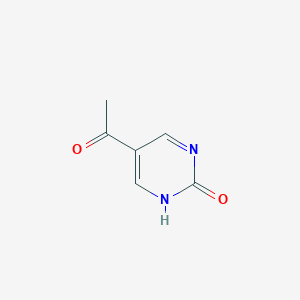
3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor found in the central nervous system. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory, and is also involved in the pathophysiology of several neurological disorders.
Mechanism of Action
CPP acts as a competitive antagonist of the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor by binding to the glycine site on the NR1 subunit of the receptor. This prevents the binding of endogenous glycine or exogenous agonists such as 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile or glutamate, thereby blocking the activation of the receptor. The blockade of the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor by CPP leads to a reduction in calcium influx and downstream signaling pathways, which can affect synaptic plasticity and neuronal function.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects on the nervous system. In vitro studies have demonstrated that CPP can block long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. CPP can also inhibit the release of neurotransmitters such as glutamate, dopamine, and serotonin, which are involved in various physiological and pathological processes. In vivo studies have shown that CPP can produce analgesia, reduce drug-seeking behavior, and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP in lab experiments is its high selectivity for the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor, which allows for specific modulation of 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor function without affecting other glutamate receptors. CPP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to using CPP in lab experiments. CPP has a relatively short half-life and can rapidly metabolize in vivo, which can limit its effectiveness in some experimental paradigms. Additionally, the high affinity of CPP for the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor can result in non-specific effects at high concentrations, which can complicate data interpretation.
Future Directions
For CPP research include investigating its effects on different subtypes of 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptors, developing more potent and selective 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor antagonists, and exploring its potential therapeutic applications.
Synthesis Methods
CPP can be synthesized using a multi-step process that involves the reaction of 4-cyclohexylpiperazine with 2-chloronicotinonitrile in the presence of a base, followed by purification and isolation of the product. The yield of CPP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Scientific Research Applications
CPP has been widely used as a tool compound to study the function of the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor in vitro and in vivo. CPP is highly selective for the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor and does not interact with other glutamate receptors, making it an ideal pharmacological tool for studying the role of the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor in various physiological and pathological processes. CPP has been used to investigate the role of the 3-(4-Cyclohexylpiperazin-1-yl)picolinonitrile receptor in synaptic plasticity, learning, memory, pain, addiction, depression, schizophrenia, and other neurological disorders.
properties
IUPAC Name |
3-(4-cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c17-13-15-16(7-4-8-18-15)20-11-9-19(10-12-20)14-5-2-1-3-6-14/h4,7-8,14H,1-3,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAGEWWXEIBMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2459359.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459360.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2459362.png)

![N-cycloheptyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2459365.png)


![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2459371.png)
![8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2459375.png)

![4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine](/img/structure/B2459379.png)
![N-(2,5-dimethylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2459380.png)